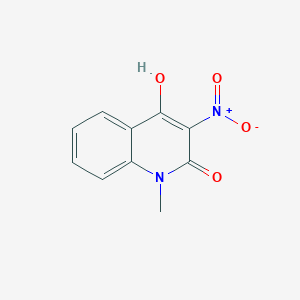

4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

4-hydroxy-1-methyl-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-11-7-5-3-2-4-6(7)9(13)8(10(11)14)12(15)16/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHGVXVVXOXMCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline backbone, which is known for its ability to interact with various biological targets. The presence of the hydroxyl and nitro groups contributes to its potential bioactivity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain quinolone derivatives can inhibit the growth of pathogenic bacteria such as Streptococcus pneumoniae and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 4-Hydroxy-1-methyl-3-nitroquinolin-2-one | S. pneumoniae | 15 | |

| 4-Hydroxy-2-oxo-1,2-dihydroquinoline | S. aureus | 18 | |

| 6-Nitro-4-hydroxyquinoline | E. coli | 20 |

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Hydroxy-1-methyl-3-nitroquinolin-2-one | Caco-2 | 25 | |

| 4-Hydroxy-6-nitroquinoline | MCF-7 | 30 | |

| 6-Nitroquinolone derivatives | HCT116 | 15 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through its ability to inhibit lipoxygenase (LOX), an enzyme implicated in inflammatory processes. Compounds derived from the quinoline scaffold have shown promising LOX inhibitory activity.

Table 3: LOX Inhibition by Quinoline Derivatives

The biological activities of this compound are attributed to several mechanisms:

- DNA Interaction : The compound has been shown to bind to DNA, leading to antiproliferative effects in cancer cells.

- Enzyme Inhibition : It acts as an inhibitor for key enzymes involved in inflammation and bacterial resistance.

- Reactive Oxygen Species (ROS) Modulation : The compound may affect ROS levels, contributing to its anticancer and antimicrobial activities.

Case Studies

A recent study explored the synthesis and biological evaluation of various quinoline derivatives, including this compound. The results indicated that modifications to the quinoline structure could enhance specific biological activities, such as increased potency against antibiotic-resistant strains and improved cytotoxicity in cancer models.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the quinoline family, characterized by a unique molecular structure that includes a hydroxyl group and a nitro group. These functional groups enhance its reactivity and biological activity, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of nitroquinolones, including 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit various pathogens, making them valuable in developing new antimicrobial agents. For instance, a study demonstrated that certain derivatives displayed potent antifungal activity against multiple fungal strains .

Anticancer Potential

The compound has been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cells and modulate key signaling pathways involved in cell proliferation and survival . A recent study highlighted the multi-target activity of quinoline derivatives against colorectal adenocarcinoma and colon cancer cell lines, suggesting their potential as effective anticancer agents .

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug design. A series of synthesized derivatives were evaluated for their lipophilicity and biological activities, revealing insights into how modifications to the structure can enhance efficacy .

Data Table: Biological Activities of this compound Derivatives

Case Study 1: Antifungal Activity Evaluation

In an investigation involving twelve ring-substituted derivatives of this compound, researchers assessed their antifungal activity against eight fungal strains using in vitro methods. The study found that specific modifications significantly enhanced antifungal potency, indicating the importance of structural features in determining biological efficacy .

Case Study 2: Anticancer Activity Assessment

A recent study explored the cytotoxic effects of various quinoline derivatives on human epithelial colorectal adenocarcinoma cell lines. The results demonstrated that certain derivatives exhibited remarkable toxicity, highlighting their potential as multi-target agents in cancer therapy .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one with structurally similar compounds:

Spectral Characterization

- ¹H NMR: The target compound’s methyl group (1-CH₃) resonates at δ 3.59 ppm, while the nitro group deshields nearby protons (e.g., H-5 quinoline at δ 7.95 ppm) .

- Infrared Spectroscopy: Strong absorption bands at 1663 cm⁻¹ (C=O quinolone) and 1620 cm⁻¹ (C=N) distinguish it from analogs with acetyl or phenyl substituents .

Preparation Methods

Synthetic Routes

Direct Nitration of Preformed Quinolinone

The most well-documented method for synthesizing 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one involves nitration of the commercially available precursor, 4-hydroxy-1-methylquinolin-2(1H)-one (12 ).

Reaction Conditions and Procedure

- Nitration Reagents : A mixture of 70% nitric acid (HNO₃) and sodium nitrite (NaNO₂) in acetic acid (CH₃COOH).

- Temperature : 90°C under reflux.

- Mechanism : The hydroxyl group at position 4 activates the aromatic ring, directing electrophilic nitration to the ortho position (C3). The methyl group at N1 exerts minimal steric hindrance, allowing efficient nitro group incorporation.

The reaction proceeds as follows:

$$

\text{4-Hydroxy-1-methylquinolin-2(1H)-one} \xrightarrow[\text{CH}3\text{COOH, 90°C}]{\text{HNO}3, \text{NaNO}_2} \text{this compound} \quad \text{(Compound 13 in)}

$$

Alternative Synthetic Strategies

While direct nitration is the primary route, alternative approaches involve constructing the quinolinone scaffold with pre-installed nitro groups. However, these methods are less common due to challenges in controlling substitution patterns during cyclization.

Cyclization of Nitro-Substituted Anthranilic Acid Derivatives

A hypothetical route involves using nitro-substituted anthranilic acids in the Niementowski reaction. For example:

- Starting Material : 3-Nitroanthranilic acid.

- Cyclization : React with methyl acetoacetate in polyphosphoric acid (PPA) to form the quinolinone core.

- Methylation : Introduce the N1-methyl group via alkylation.

This method remains speculative, as no direct examples are reported in the provided sources. The nitro group’s electron-withdrawing nature could deactivate the ring, complicating cyclization.

Reaction Optimization and Conditions

Nitration Efficiency

- Solvent Choice : Acetic acid acts as both solvent and proton source, facilitating nitronium ion (NO₂⁺) formation.

- Temperature Impact : Elevated temperatures (90°C) accelerate the reaction but may risk over-nitration or decomposition.

Competing Side Reactions

- Oxidation : The hydroxyl group at C4 could undergo oxidation under strong acidic conditions, though this is mitigated by the absence of sulfuric acid.

- Ring Nitration at Multiple Positions : The reaction’s regioselectivity minimizes byproducts, as evidenced by the isolation of pure 3-nitro derivatives.

Mechanistic Considerations

The nitration mechanism proceeds via electrophilic aromatic substitution (EAS):

- Nitronium Ion Generation : HNO₃ and NaNO₂ react to form NO₂⁺ in acetic acid.

- Electrophilic Attack : The hydroxyl group at C4 activates the ring, directing NO₂⁺ to C3.

- Rearomatization : Deprotonation restores aromaticity, yielding the nitro-substituted product.

The methyl group at N1 exerts a minor electron-donating inductive effect, further stabilizing the intermediate σ-complex.

Scalability and Practical Aspects

Comparison to Haloquinolinone Syntheses

While scalable methods for halo-substituted quinolinones exist (e.g., using H₂SO₄ for cyclization), nitration requires distinct conditions to avoid ring sulfonation or decomposition.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one, and how are yields optimized?

- The compound is synthesized via nitration and cyclization of β-ketoacid precursors under strongly acidic conditions (e.g., HNO₃/H₂SO₄). For example, nitration of 3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid yields cyclized intermediates, which undergo hydrolysis to form the nitroquinolinone core .

- Yields (~80%) are achieved through precise stoichiometric control of reagents (e.g., 2 mol L⁻¹ NaOH for hydrolysis) and purification via crystallization in ethanol .

Q. How is the structure of this compound validated experimentally?

- Spectroscopic techniques :

- IR : Confirms hydroxyl (-OH, ~3446 cm⁻¹), carbonyl (C=O, ~1631 cm⁻¹), and nitro (NO₂, ~1520 cm⁻¹) groups .

- ¹H NMR : Distinct signals include aromatic protons (δ 6.99–8.15 ppm), methyl groups (δ 2.28–3.59 ppm), and exchangeable hydroxyl protons (δ ~14.71 ppm) .

- MS : Molecular ion peaks (e.g., m/z 302 for C₁₁H₁₀N₂O₅) and fragmentation patterns validate the molecular formula .

Q. What biological activities are associated with this compound?

- It exhibits antimicrobial activity against B. proteus and P. aeruginosa (MIC: 16–32 μg/mL) due to nitro group-mediated disruption of bacterial membrane proteins .

- Derivatives show anticancer potential via apoptosis induction in vitro, though specific mechanisms require further validation .

Advanced Research Questions

Q. How do reaction conditions influence the formation of side products during synthesis?

- Under acidic nitration, competing pathways (e.g., over-nitration or pyrone ring formation) are minimized by maintaining temperatures <50°C and controlled reagent addition rates .

- Basic hydrolysis of intermediates (e.g., pyranoquinoline diones) requires strict pH monitoring to prevent decarboxylation side reactions .

Q. How can contradictions in biological activity data between derivatives be resolved?

- Structure-activity relationship (SAR) analysis : Nitro group position and substituent size (e.g., methyl vs. ethyl) significantly alter antimicrobial efficacy. For instance, methyl groups enhance lipophilicity, improving membrane penetration .

- Assay standardization : Discrepancies in MIC values across studies may arise from variations in broth microdilution protocols; internal controls (e.g., streptomycin) are critical for cross-study comparisons .

Q. What strategies address challenges in modifying the quinolinone core for targeted bioactivity?

- Regioselective functionalization : Electrophilic substitution at C-3 is favored due to nitro group activation. For example, bromination or formylation at C-5 requires Lewis acid catalysts (e.g., FeBr₃) .

- Heterocyclic fusion : Cyclocondensation with chromone-3-carbonitrile yields pyrazoloquinolines, enhancing DNA intercalation properties .

Data Contradiction Analysis

Methodological Recommendations

- Synthesis : Use Schlenk techniques for moisture-sensitive intermediates (e.g., nitroacetyl derivatives) .

- Characterization : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

- Bioassays : Pair in vitro antimicrobial tests with cytotoxicity profiling (e.g., MTT assay ) to prioritize lead compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.